![molecular formula C8H14N2O2 B13008468 (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolopyrazines. This compound is characterized by its unique structure, which includes a fused ring system containing both pyrrole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of γ-substituted amino acid derivatives. This process typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature and pressure conditions .
Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. These methods allow for the efficient and cost-effective synthesis of the compound, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound, often converting carbonyl groups to alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic acid: Known for its antimicrobial and antifungal properties.
2,3-Pyrazinedicarboxylic acid: Exhibits similar biological activities and is used in various industrial applications.
Uniqueness
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid stands out due to its fused ring system, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h6-7,9H,1-5H2,(H,11,12) |
InChI Key |
FSIAAOSGUNXNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(NCCN2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


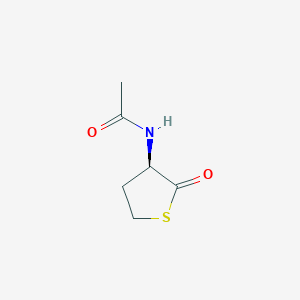
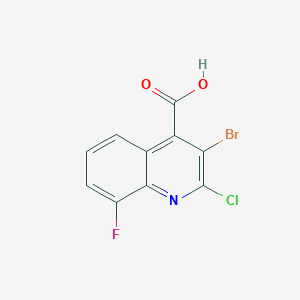

![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)

![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
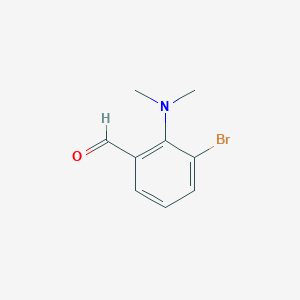
![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
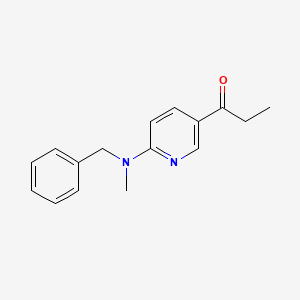

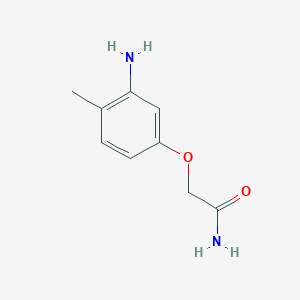
![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)

